
1H-Pyrazol-1-amine, 3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-1-amine, 3-ethyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound has an ethyl group attached to the third carbon and an amino group attached to the first nitrogen. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Méthodes De Préparation
The synthesis of 1H-Pyrazol-1-amine, 3-ethyl- can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of ethyl hydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1H-Pyrazol-1-amine, 3-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound into its corresponding hydrazine derivative.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides
Applications De Recherche Scientifique
1H-Pyrazol-1-amine, 3-ethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-1-amine, 3-ethyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like p38MAPK, which is involved in inflammatory pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Pyrazol-1-amine, 3-ethyl- can be compared with other similar compounds such as:
1-Ethyl-1H-pyrazol-3-amine: This compound has a similar structure but with the amino group at the third position instead of the first.
3-Amino-1-methyl-1H-pyrazole: This compound has a methyl group instead of an ethyl group, which can influence its reactivity and biological activity.
5-Amino-1H-pyrazole-4-carbonitrile: This compound has a nitrile group at the fourth position, which can significantly alter its chemical properties and applications.
The uniqueness of 1H-Pyrazol-1-amine, 3-ethyl- lies in its specific substitution pattern, which provides distinct reactivity and potential for various applications in different fields.
Propriétés
Formule moléculaire |
C5H9N3 |
|---|---|
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
3-ethylpyrazol-1-amine |
InChI |
InChI=1S/C5H9N3/c1-2-5-3-4-8(6)7-5/h3-4H,2,6H2,1H3 |
Clé InChI |
SJOHCNSTNVRWHD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


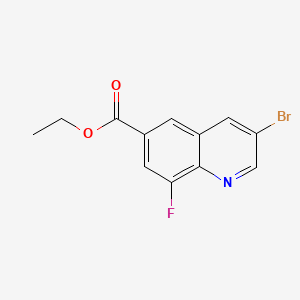
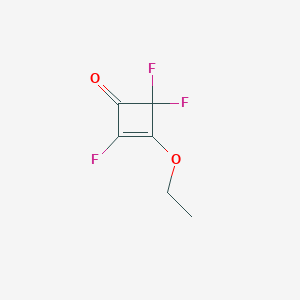
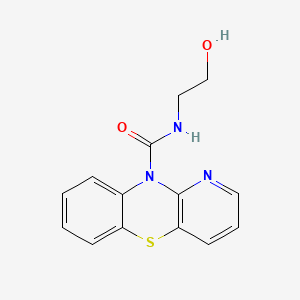
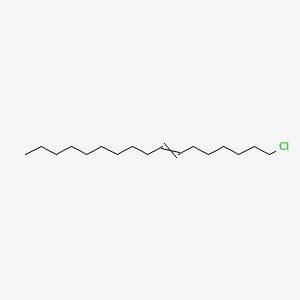
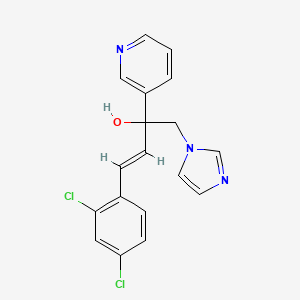






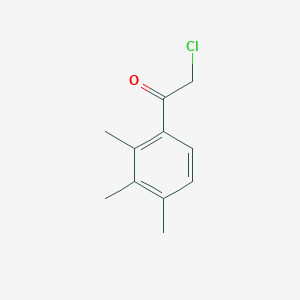

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
